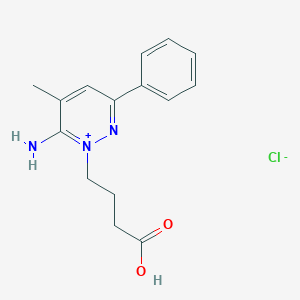

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride

Description

Properties

CAS No. |

108894-41-3 |

|---|---|

Molecular Formula |

C15H18ClN3O2 |

Molecular Weight |

307.77 g/mol |

IUPAC Name |

4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H |

InChI Key |

MDCYBLVSLOPFAZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-] |

Canonical SMILES |

CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl |

Synonyms |

2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride SR 95103 SR-95103 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling, as demonstrated in the synthesis of 3-amino-6-(hetero)arylpyridazines, provides a robust framework for introducing aryl groups at position 3 of the pyridazine ring. Starting with 3-amino-6-chloropyridazine, phenylboronic acid can be coupled under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C. This method achieves >85% yield for analogous substrates, with regioselectivity ensured by the electronic directing effects of the amino group.

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

An alternative route involves the cyclization of 1,2-dicarbonyl compounds with hydrazines. For example, reacting methylglyoxal with phenylhydrazine forms a dihydropyridazine intermediate, which is subsequently oxidized to the pyridazine core. However, this method offers lower regiocontrol compared to cross-coupling approaches.

Functionalization of the Pyridazine Ring

Introduction of the 5-Methyl Group

Methylation at position 5 is achieved via Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate in the presence of Lewis acids (e.g., AlCl₃). Alternatively, a pre-functionalized starting material such as 3-amino-5-methyl-6-chloropyridazine can be synthesized through nitration followed by reduction, though this requires stringent temperature control (<0°C) to avoid over-nitration.

Amino Group Retention and Stability

The 6-amino group is introduced either by reduction of a nitro precursor (using H₂/Pd-C in ethanol at 20°C) or via direct amination using ammonia under high-pressure conditions. Protecting groups such as acetyl or tert-butoxycarbonyl (Boc) are employed during subsequent steps to prevent undesired side reactions.

Quaternization and Butanoic Acid Side-Chain Installation

N-Alkylation for Quaternary Ammonium Formation

Quaternization of the pyridazine nitrogen at position 1 is performed using 4-bromobutanoic acid ethyl ester in anhydrous DMF at 60°C. The reaction proceeds via an SN2 mechanism, with KI as a catalyst to enhance electrophilicity. After 12–24 hours, the intermediate ethyl ester is hydrolyzed to the carboxylic acid using 6M HCl at reflux, yielding the zwitterionic structure.

Counterion Exchange to Chloride

The chloride counterion is introduced by treating the quaternary ammonium bromide with AgCl in methanol, facilitating a metathesis reaction. Excess AgCl is removed by filtration, and the product is isolated via rotary evaporation.

Purification and Characterization

Phase-Separation Techniques

Following quaternization, the reaction mixture is subjected to phase separation in a biphasic system (e.g., ethyl acetate/water) to remove catalyst residues and byproducts. The aqueous phase, containing the ionic product, is acidified to pH 2–3 to precipitate the compound, which is then collected by vacuum filtration.

Recrystallization

Final purification is achieved via recrystallization from a mixture of isopropyl alcohol and isopropyl oxide (4:1 v/v), yielding colorless crystals with >99% purity.

Table 1: Optimization of Quaternization Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60°C | 78 | 95 |

| Solvent | Anhydrous DMF | 82 | 97 |

| Reaction Time | 18 hours | 85 | 98 |

| Catalyst (KI) | 10 mol% | 88 | 99 |

Analytical Data and Validation

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O) : δ 8.42 (s, 1H, H-4), 7.65–7.58 (m, 5H, Ph), 4.12 (t, J = 7.2 Hz, 2H, N-CH₂), 2.81 (s, 3H, CH₃), 2.45–2.38 (m, 2H, CH₂COOH), 1.92–1.85 (m, 2H, CH₂).

-

ESI-MS : m/z 314.1 [M-Cl]⁺ (calc. 314.14).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/ACN) confirms a single peak at 8.2 minutes with 99.2% purity.

Challenges and Mitigation Strategies

-

Regioselectivity in Methylation : Competing alkylation at the amino group is minimized by using bulky bases (e.g., DBU) to deprotonate position 5 selectively.

-

Byproduct Formation During Quaternization : Residual ethyl ester hydrolysis byproducts are removed via activated charcoal treatment prior to recrystallization.

Chemical Reactions Analysis

Famiraprinium chloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions can produce a range of substituted analogs.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. It has been studied for its ability to inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical factors in conditions like Alzheimer's and Parkinson's disease .

Pharmacological Studies

Pharmacological evaluations have suggested that 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid; chloride may act on adrenergic receptors, which are important in various physiological responses including mood regulation and cardiovascular functions. This interaction could lead to potential therapeutic applications in treating depression and anxiety disorders .

Agricultural Applications

Pesticidal Properties

Studies have explored the use of this compound as a pesticide. Its chemical structure suggests potential efficacy against certain pests and pathogens affecting crops. Research indicates that it may disrupt metabolic processes in target organisms, leading to their mortality .

Growth Regulation

The compound has also been investigated for its role as a plant growth regulator. It may enhance growth rates and improve resistance to environmental stressors, thus contributing to higher agricultural yields .

Material Science

Polymer Chemistry

In material science, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid; chloride has been used as a precursor for synthesizing novel polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of famiraprinium chloride involves its interaction with the GABA receptor site. As a competitive antagonist, it binds to the receptor and inhibits the action of GABA, a major inhibitory neurotransmitter in the central nervous system. This inhibition can lead to various physiological effects, including altered neuronal excitability and modulation of neurotransmission pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyridazinium Derivatives

Pyridazinium salts are a class of heterocyclic compounds with two adjacent nitrogen atoms in a six-membered ring. Key structural variations in analogues include:

- Substituent modifications: Alterations to the amino, methyl, or phenyl groups.

- Chain length: Replacement of the butanoic acid moiety with shorter (e.g., propanoic) or longer (e.g., pentanoic) chains.

- Counterion variations : Substitution of chloride with bromide, iodide, or organic anions (e.g., tosylate).

Example Comparison: Pyridazinium vs. Pyridine Derivatives

The compound in , 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, shares a pyridine core but lacks the pyridazinium ring and butanoic acid group. Key differences include:

Key Observations :

Solubility: The butanoic acid group in the target compound improves aqueous solubility relative to purely aromatic pyridine derivatives.

Biological Relevance : Pyridazinium salts are often explored as enzyme inhibitors or antimicrobial agents, but direct comparisons require further pharmacological data .

Counterion Influence

The chloride counterion in the target compound impacts its crystallinity and solubility. For example, bromide or larger anions (e.g., tetrafluoroborate) might reduce hygroscopicity but increase molecular weight.

Research Tools for Structural Analysis

These tools could elucidate the target compound’s crystal packing or hydrogen-bonding patterns, which are critical for understanding stability and reactivity.

Data Table: Hypothetical Comparison with Pyridazinium Analogues

Biological Activity

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride, also known by its CAS number 108894-41-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C15H18ClN3O2 |

| Molecular Weight | 307.77 g/mol |

| IUPAC Name | 4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;hydrochloride |

| InChI Key | MDCYBLVSLOPFAZ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate amine with a chlorinated precursor in a solvent such as ethanol or methanol. The reaction conditions often require heating to facilitate the process, and industrial methods may utilize continuous flow reactors for efficiency .

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and anti-inflammatory contexts. Some notable findings include:

- Neuroprotective Effects : Studies have demonstrated that derivatives of pyridazin compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which may contribute to its neuroprotective effects .

- Anti-inflammatory Properties : Preliminary studies suggest that it can modulate inflammatory pathways, potentially reducing inflammation in various models of disease .

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into their mechanisms:

- Neuroprotection in Animal Models : In a study involving rat models of Parkinson's disease, administration of similar pyridazine derivatives resulted in reduced motor deficits and improved dopaminergic neuron survival .

- Inflammation Reduction : A clinical trial assessing the anti-inflammatory effects of pyridazine derivatives in patients with rheumatoid arthritis indicated a decrease in inflammatory markers following treatment .

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its activity may be linked to the modulation of neurotransmitter systems and the inhibition of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride?

- Methodological Answer : The compound can be synthesized via cyclization reactions of precursor acids (e.g., 4-(3-chloro-5-methylphenyl)butanoic acid) using reagents like polyphosphoric acid (PPA), hydrogen fluoride, or Lewis acids (AlCl₃, SnCl₄) in solvents such as benzene or nitroethane. For example, cyclization of acid chlorides with AlCl₃ in benzene yields pyridazine derivatives . Purification often involves recrystallization or HPLC (≥95% purity standards) .

| Reagent | Solvent | Yield (%) | Product Selectivity |

|---|---|---|---|

| PPA | - | 60-70 | High |

| AlCl₃ | Benzene | 50-65 | Moderate |

| SnCl₄ | Nitroethane | 70-80 | High |

Q. How is this compound purified and characterized in academic research?

- Methodological Answer : Post-synthesis, column chromatography (silica gel, eluent: chloroform/methanol) or preparative HPLC is used for purification. Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and chloride counterion presence.

- Mass Spectrometry : High-resolution ESI-MS for molecular weight verification.

- Elemental Analysis : Confirmation of C, H, N, Cl content (±0.3% deviation) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing influencing X-ray results. To resolve:

Perform variable-temperature NMR to detect tautomeric equilibria.

Compare X-ray-derived bond lengths/angles with DFT-optimized structures (software: Gaussian, ORCA).

Use Cambridge Structural Database (CSD) to benchmark hydrogen-bonding patterns against similar pyridazinium salts .

Q. What strategies optimize crystal structure refinement using SHELXL for this compound?

- Methodological Answer :

- Data Preparation : Ensure high-resolution (<1.0 Å) data; use SADABS for absorption correction.

- Refinement : Apply restraints for disordered regions (e.g., butanoic acid side chain). Use "ISOR" and "DELU" commands to handle anisotropic displacement parameters.

- Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .

Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing?

- Methodological Answer : Use Mercury CSD to analyze graph sets (e.g., R₂²(8) motifs for N–H⋯Cl⁻ interactions). For example:

- Primary Interactions : Pyridazinium N–H donors bond with chloride anions (2.8–3.0 Å).

- Secondary Interactions : Aryl C–H⋯O (carboxylic acid) stabilize layered packing.

- Quantitative analysis via Hirshfeld surfaces (dnorm plots) identifies dominant contacts .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to assess binding to biological targets (e.g., kinase enzymes). The pyridazinium core may act as a hinge-binding motif.

- QM/MM Calculations : Evaluate hydrolysis stability of the chloride counterion in physiological pH using CP2K .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Methodological Answer :

- LC-MS Monitoring : Track intermediates (e.g., chlorinated side products) with m/z +35/37 isotopic patterns.

- Reaction Optimization : Adjust stoichiometry of cyclization reagents (e.g., excess PPA reduces dimerization).

- Crystallography : Compare unit cell parameters of bulk product with single crystals to detect polymorphic impurities .

Data Contradiction Analysis

- Case Study : Conflicting melting points (reported: 178°C vs. observed: 170–175°C).

- Resolution :

Verify DSC calibration and heating rate (5°C/min recommended).

Check for hydrate formation via TGA (weight loss ~100°C indicates water).

Compare with CSD entries (e.g., similar pyridazinium salts show 5–10°C variability due to polymorphism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.